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L-Gulono-1,4-lactone-13C6

Cat. No.: B1153276
M. Wt: 184.1
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of L-Gulono-1,4-lactone within Key Metabolic Networks

L-Gulono-1,4-lactone is a central intermediate in the primary pathway for vitamin C synthesis in many animals and plants. medchemexpress.comnih.gov In animals, the synthesis of L-ascorbic acid from glucose occurs via the uronic acid pathway, with L-Gulono-1,4-lactone being the direct precursor. nih.govuniprot.org The final step in this pathway is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO), which converts L-Gulono-1,4-lactone into L-ascorbic acid. wikipedia.orgontosight.ainih.gov It is noteworthy that humans and certain other animals lack a functional GULO enzyme due to genetic mutations, making them dependent on dietary vitamin C. ontosight.aibionity.com

In plants, several pathways for ascorbate (B8700270) biosynthesis have been identified, including the L-galactose, L-gulose, D-galacturonate, and myo-inositol routes. nih.gov These pathways converge, leading to the formation of either L-galactono-1,4-lactone or L-gulono-1,4-lactone as the immediate precursors to ascorbic acid. nih.gov The conversion of L-Gulono-1,4-lactone in plants is also catalyzed by an oxidase enzyme. nih.gov The compound is therefore a key metabolite at the intersection of major carbohydrate metabolic networks. chemimpex.comkegg.jp

Rationale for Stable Isotope Labeling with Carbon-13 in Biochemical Investigations

Stable isotope labeling is a fundamental technique in biochemical research, offering a non-radioactive and safe method to trace the fate of molecules in biological systems. wikipedia.orgcreative-proteomics.com Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon. wikipedia.org By replacing the common ¹²C atoms in a molecule with ¹³C, researchers can create a "labeled" compound that is chemically identical to its unlabeled counterpart but has a slightly higher mass. wikipedia.org

This mass difference is the key to its utility. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the ¹²C and ¹³C-containing molecules. wikipedia.org This allows researchers to track the labeled compound and its metabolic products through complex biochemical pathways. alfa-chemistry.comnumberanalytics.com This method, often referred to as metabolic tracing or flux analysis, provides detailed information on the flow of atoms through metabolic networks, helping to quantify pathway activities and identify novel metabolic routes. numberanalytics.comtandfonline.com

Historical Development of L-Gulono-1,4-lactone Tracing Methodologies

The study of metabolic pathways has a rich history, evolving from early balance studies to the sophisticated use of isotopic tracers. news-medical.net The initial elucidation of the vitamin C biosynthetic pathway in the mid-20th century relied on classical biochemical techniques. nih.gov The advent of radioisotopic tracers in the 1940s revolutionized metabolic research, allowing for the direct tracking of molecules through complex biological processes. nih.gov

Early tracing studies of vitamin C biosynthesis likely involved radioisotopes like Carbon-14 (¹⁴C) to follow the conversion of glucose to ascorbic acid. While powerful, radioisotopes pose safety and disposal challenges. The development of stable isotope labeling techniques and advancements in mass spectrometry and NMR provided a safer and equally powerful alternative. creative-proteomics.combitesizebio.com The ability to synthesize specifically labeled precursors like L-Gulono-1,4-lactone-13C6 represents the culmination of these advancements, enabling highly detailed and quantitative studies of ascorbate metabolism. tandfonline.com

Significance of this compound for Unraveling Complex Biological Processes

The use of this compound is of great significance for several reasons. It allows researchers to:

Trace Metabolic Fates: By introducing this compound into a biological system, scientists can follow the ¹³C label as it is incorporated into ascorbic acid and other downstream metabolites. alfa-chemistry.comnumberanalytics.com This provides direct evidence of the metabolic flux through the vitamin C biosynthetic pathway.

Quantify Pathway Contributions: In organisms with multiple biosynthetic routes to ascorbic acid, such as plants, using labeled precursors can help determine the relative importance of each pathway under different conditions. nih.gov

Investigate Enzyme Kinetics and Regulation: The rate of conversion of this compound to labeled ascorbic acid can provide insights into the in vivo activity and regulation of L-gulonolactone oxidase. nih.gov

Study Metabolic Disorders: In the context of diseases where vitamin C metabolism may be altered, this tracer can be used to investigate the underlying biochemical changes. alfa-chemistry.com

The data obtained from studies using this compound, when analyzed with techniques like mass spectrometry, provides a dynamic picture of metabolic processes that static measurements cannot achieve. numberanalytics.comnih.gov This allows for a deeper and more quantitative understanding of the complex and vital role of the vitamin C pathway in living organisms.

Interactive Data Table: Properties of L-Gulono-1,4-lactone

PropertyValue
Synonyms L(+)-Gulono-1,4-lactone, L-Gulonic acid γ-lactone
Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS Number 1128-23-0
Appearance White to off-white crystalline powder
Melting Point 182-190 °C
Data sourced from Chem-Impex

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula ¹³C₆H₁₀O₆
Molecular Weight 184.09 g/mol
Isotopic Purity Typically ≥99%
Application Metabolic tracer, research
Data sourced from BOC Sciences and MedChemExpress

Properties

Molecular Formula

13C₆H₁₀O₆

Molecular Weight

184.1

Synonyms

Reduced Ascorbic Acid-13C;  Dihydroascorbic Acid-13C; 

Origin of Product

United States

Synthesis and Preparation of L Gulono 1,4 Lactone 13c6 for Research Applications

Strategies for Isotopic Enrichment of L-Gulono-1,4-lactone

The primary goal in synthesizing L-Gulono-1,4-lactone-13C6 is to replace all six carbon atoms with the stable isotope ¹³C. This is typically achieved by utilizing a uniformly labeled precursor that can be converted into the target molecule through biological or chemical processes.

Enzymatic Synthesis Pathways Utilizing ¹³C Precursors

Enzymatic synthesis offers a highly specific and efficient route for the production of this compound. This approach leverages the natural biosynthetic pathways present in various organisms. The most common strategy involves feeding a uniformly labeled carbon source, such as [U-¹³C₆]glucose, to a microorganism or using a cell-free enzymatic system capable of converting it into L-Gulono-1,4-lactone.

The biosynthetic pathway from glucose to L-gulono-1,4-lactone is a multi-step enzymatic process. In animals that synthesize their own ascorbic acid, this pathway begins with glucose. researchgate.net Therefore, by providing [U-¹³C₆]glucose as the sole carbon source to a suitable biological system, the resulting L-gulono-1,4-lactone will be fully labeled with ¹³C. This can be achieved through fermentation using microorganisms that possess the necessary enzymatic machinery. The key enzyme in the final step of this pathway is L-gulono-γ-lactone oxidase (GULO), which catalyzes the conversion of L-gulono-γ-lactone to 2-keto-L-gulono-γ-lactone, a precursor to ascorbic acid. nih.govwikipedia.org The substrate for this enzyme, L-gulono-1,4-lactone, is the target molecule for labeling.

Chemo-Enzymatic Approaches for this compound Production

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to produce complex molecules like this compound. This approach can offer greater flexibility and may be more efficient than purely enzymatic or chemical methods.

A potential chemo-enzymatic route could begin with the chemical synthesis of a key intermediate from a ¹³C-labeled precursor, followed by one or more enzymatic conversions to yield the final product. For instance, a labeled precursor could be chemically synthesized and then subjected to enzymatic oxidation or reduction to introduce the necessary stereochemistry and functional groups. The Reichstein process, a historical method for industrial vitamin C synthesis, is a classic example of a chemo-enzymatic pathway starting from D-glucose. wikipedia.org While the direct application to produce the lactone intermediate might be modified, the principle of combining chemical steps with microbial oxidation is relevant. wikipedia.org

Enzymes such as alcohol dehydrogenases can be employed for the stereoselective oxidation of diols to form lactones, a strategy that could be adapted for the synthesis of this compound from a suitable ¹³C-labeled polyol precursor. nih.gov The use of immobilized enzymes can also enhance the efficiency and reusability of the biocatalyst in such processes.

Evaluation of Labeling Efficiency and Isotopic Purity

The success of any isotopic labeling strategy is determined by the labeling efficiency and the isotopic purity of the final product. Labeling efficiency refers to the percentage of molecules that are labeled, while isotopic purity refers to the percentage of the desired isotope at a specific atomic position. For this compound, the goal is to achieve near 100% incorporation of ¹³C at all six carbon positions.

The evaluation of these parameters is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can precisely determine the mass of the molecule, allowing for the quantification of the different isotopologues present in a sample. acs.org The isotopic distribution of the labeled compound can be compared to the theoretical distribution for a fully labeled molecule to determine the labeling efficiency.

The following table illustrates a hypothetical analysis of labeling efficiency for this compound using mass spectrometry.

IsotopologueExpected Mass (Da)Observed Relative Abundance (%)Theoretical Abundance for 99% Enrichment (%)
M+0 (Unlabeled)178.050.5<0.1
M+1179.051.0<0.1
M+2180.061.5<0.1
M+3181.062.0<0.1
M+4182.075.00.5
M+5183.0715.05.4
M+6 (Fully Labeled)184.0775.094.1

Methodological Considerations for Isotopic Labeling Uniformity

Achieving uniform isotopic labeling, where every molecule of the target compound is fully labeled with the desired isotope, is a significant challenge. Several factors can influence the uniformity of labeling, particularly in biological systems.

In microbial fermentation systems, the choice of the host organism and the culture conditions are critical. Auxotrophic strains, which are unable to synthesize certain essential nutrients, can be used to ensure that the supplied labeled precursors are efficiently incorporated without dilution from endogenous metabolic pathways. nih.gov The composition of the growth medium must be carefully controlled to eliminate any unlabeled carbon sources. Fed-batch fermentation strategies can be employed to maintain a constant supply of the labeled substrate and control cell growth, which can lead to more uniform labeling. nih.gov

In chemo-enzymatic processes, the purity of the starting ¹³C-labeled precursors is paramount. Any contamination with unlabeled material will directly translate to a decrease in the isotopic purity of the final product. The efficiency and specificity of each chemical and enzymatic step must also be optimized to prevent isotopic scrambling or the formation of partially labeled intermediates.

Characterization Techniques for this compound Isotopic Purity

The definitive confirmation of the isotopic purity and the precise location of the ¹³C labels in this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for determining the isotopic purity at each specific carbon position. ¹³C NMR spectroscopy directly detects the ¹³C nuclei, and the chemical shifts can confirm the structure of the molecule. researchgate.net The absence of signals at the chemical shifts corresponding to ¹²C atoms and the presence of strong signals at the expected ¹³C positions provide direct evidence of successful labeling. Furthermore, heteronuclear correlation experiments, such as ¹H-¹³C HSQC, can be used to confirm the connectivity between protons and their attached ¹³C atoms. acs.org The coupling patterns between adjacent ¹³C atoms in a fully labeled molecule can also be observed, providing unambiguous proof of uniform labeling.

The following table summarizes the key characterization techniques and the information they provide regarding the isotopic purity of this compound.

TechniqueInformation ProvidedKey Parameters Measured
High-Resolution Mass Spectrometry (HRMS)Overall isotopic enrichment, distribution of isotopologues.Accurate mass-to-charge ratio (m/z), relative abundance of M+0 to M+6 peaks.
Tandem Mass Spectrometry (MS/MS)Localization of labels within the molecule.Fragmentation pattern of the parent ion.
¹³C Nuclear Magnetic Resonance (¹³C NMR)Site-specific isotopic purity, structural confirmation.Chemical shifts, signal intensity, ¹³C-¹³C coupling constants.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)Confirmation of ¹H-¹³C connectivity.Correlation peaks between protons and their directly attached carbons.

L Gulono 1,4 Lactone 13c6 in Metabolic Flux Analysis

Theoretical Frameworks of Metabolic Flux Analysis Utilizing Stable Isotope Tracers

Metabolic Flux Analysis is a powerful methodology for investigating cellular metabolism that combines stable isotope labeling experiments with mathematical modeling to quantify intracellular reaction rates. researchgate.netcreative-proteomics.com The use of stable, non-radioactive isotopes like carbon-13 (¹³C) is central to this approach, allowing for the safe and precise tracing of atomic fates through complex metabolic networks. semanticscholar.org

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique used to determine the flow of carbon through a cell's metabolic network. nih.govcreative-proteomics.com The fundamental principle involves supplying a ¹³C-labeled substrate (a "tracer"), such as L-Gulono-1,4-lactone-13C6, to cells and allowing them to reach a metabolic and isotopic steady state. researchgate.net During metabolism, the labeled carbon atoms from the tracer are distributed throughout the network, creating unique labeling patterns in various downstream metabolites. creative-proteomics.com

Different metabolic pathways will result in distinct distributions of these ¹³C atoms in the products. creative-proteomics.comyoutube.com For example, the flux through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway will produce pyruvate (B1213749) with different isotopic labeling patterns from a ¹³C-labeled glucose source. youtube.com By measuring these patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of the pathways that produced them. nih.govfrontiersin.org This information provides a detailed snapshot of the cell's physiological state under specific conditions. researchgate.net The power of 13C-MFA lies in its ability to resolve fluxes through parallel pathways and metabolic cycles, which cannot be determined from stoichiometric analysis alone. nih.gov

Table 1: Core Steps of a Typical 13C-MFA Experiment

Step Description Key Considerations
1. Experimental Design Selection of the optimal ¹³C-labeled tracer(s) and the specific metabolites to be measured. The choice of tracer significantly impacts the precision of the estimated fluxes. researchgate.net Different tracers provide better resolution for different parts of the metabolic network.
2. Tracer Experiment Culturing cells with the ¹³C-labeled substrate until an isotopic and metabolic steady state is achieved. Ensuring steady-state conditions is crucial for the validity of the subsequent modeling.
3. Isotopic Labeling Measurement Harvesting of cellular components (e.g., metabolites, protein-bound amino acids) and analysis of ¹³C labeling patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR are used to quantify mass isotopomer distributions. nih.gov
4. Flux Estimation Using computational algorithms to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns and extracellular rates (e.g., substrate uptake, product secretion). This involves minimizing the difference between simulated and measured labeling data. researchgate.net
5. Statistical Analysis Evaluating the goodness-of-fit of the model and calculating confidence intervals for the estimated fluxes. This step is critical for assessing the reliability and precision of the determined flux map.

The computational core of 13C-MFA relies on a system of balance equations. At a metabolic steady state, it is assumed that the concentrations of intracellular metabolites are constant. This allows for the construction of a stoichiometric model where, for each metabolite, the sum of all production rates equals the sum of all consumption rates. This can be represented by the matrix equation S • v = 0, where 'S' is the stoichiometric matrix and 'v' is the vector of net metabolic fluxes.

However, this stoichiometric balance alone is often insufficient to solve for all unknown fluxes in a complex network. Isotope labeling provides the necessary additional constraints. For each metabolite, a series of isotopomer balance equations are written. An isotopomer is a molecule with a specific configuration of isotopes (e.g., ¹³C at positions 1 and 2 of a six-carbon sugar). These equations state that at isotopic steady state, the rate of formation of a particular isotopomer is equal to its rate of consumption. These balances account for how the carbon atoms are rearranged in each biochemical reaction, linking the isotopomer distribution of a product to the isotopomer distributions of its precursor(s) and the fluxes of the reactions connecting them.

Determining the flux distribution involves solving a complex, non-linear optimization problem. nih.gov The goal is to find the set of flux values that minimizes the difference between the experimentally measured isotopic labeling patterns and the patterns predicted by the mathematical model. This is typically achieved by minimizing a sum of squared residuals (SSR) between the measured and simulated data.

Various computational algorithms are employed to solve this optimization problem. Early methods often relied on iterative approaches and local search algorithms. Modern 13C-MFA software packages utilize more sophisticated algorithms, including:

Gradient-based optimization: Algorithms like Levenberg-Marquardt or sequential quadratic programming are used to efficiently find a local minimum for the objective function.

Global optimization: Techniques such as simulated annealing or genetic algorithms may be used to explore the solution space more broadly and avoid being trapped in local minima, although they are computationally more intensive.

Monte Carlo methods: These are often used for statistical analysis, such as determining the confidence intervals of the estimated fluxes by repeatedly solving the optimization problem with randomly perturbed measurement data.

Software platforms like INCA, Metran, and OpenFLUX2 have been developed to streamline this process, providing integrated environments for model construction, simulation, flux estimation, and statistical validation. youtube.com

Application of this compound in Specific Metabolic Pathways

The unique structure of L-Gulono-1,4-lactone makes its 13C6-labeled variant an ideal tracer for quantifying flux through specific biosynthetic routes.

L-ascorbic acid (vitamin C) is an essential metabolite with numerous biological functions. nih.govresearchgate.net In many organisms, the final step of its biosynthesis is the oxidation of L-gulono-1,4-lactone, a reaction catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO). nih.govnih.gov Humans and some other species lack a functional GULO enzyme and therefore cannot synthesize their own vitamin C. nih.gov

The use of this compound is a direct and unambiguous method for quantifying the in vivo activity of the GULO enzyme and the flux towards L-ascorbic acid. scispace.com When cells capable of this conversion are supplied with this compound, the GULO enzyme will directly convert the fully labeled substrate into fully labeled L-ascorbic acid-13C6.

Research Findings and Methodology:

Direct Flux Measurement: By measuring the rate of appearance of fully labeled (M+6) L-ascorbic acid using mass spectrometry, researchers can directly calculate the flux through this terminal reaction. This approach circumvents the complexities of tracing labels from more distant precursors like glucose, which can pass through numerous branching pathways.

Pathway Validation: Studies have shown that supplementing cells or tissues with unlabeled L-gulono-1,4-lactone increases the pool of ascorbic acid, confirming the presence and activity of this pathway. researchgate.netnih.gov Using the 13C6-labeled version allows for the quantification of this increase, distinguishing de novo synthesis from the existing unlabeled pool.

Metabolic Engineering: In efforts to bio-fortify plants or enable vitamin C synthesis in cell lines, genes encoding GULO are often introduced. nih.govresearchgate.net this compound serves as an essential tool to verify and quantify the functional activity of the newly introduced enzyme and its contribution to the total L-ascorbic acid pool. nih.gov

Table 2: Key Enzymes in L-Ascorbic Acid Biosynthesis Pathways

Pathway Key Precursor Terminal Enzyme Product
Animal/Gulose Pathway L-gulono-1,4-lactone L-gulono-1,4-lactone oxidase (GULO) L-ascorbic acid
Plant (Smirnoff-Wheeler) Pathway L-galactono-1,4-lactone L-galactono-1,4-lactone dehydrogenase (GLDH) L-ascorbic acid

Note: Some plants possess alternative pathways, and evidence suggests that enzymes may have cross-reactivity with substrates from different pathways. researchgate.netnih.govmdpi.com

The Hexose Monophosphate (HMP) shunt, also known as the Pentose Phosphate Pathway (PPP), is a crucial metabolic route parallel to glycolysis. wikipedia.org It is responsible for producing NADPH, which is vital for reductive biosynthesis and combating oxidative stress, and for generating pentose phosphates, the precursors for nucleotide synthesis. tuscany-diet.netnih.gov The HMP shunt begins with glucose-6-phosphate and consists of an irreversible oxidative phase that generates NADPH and a reversible non-oxidative phase that interconverts various sugar phosphates. wikipedia.orgtuscany-diet.net

The connection between L-gulono-1,4-lactone and the HMP shunt is through the glucuronic acid pathway, which branches off from glycolysis intermediates. L-gulonic acid, the precursor to L-gulono-1,4-lactone, can be further metabolized to L-xylulose, which can then be converted to D-xylulose-5-phosphate, an intermediate of the non-oxidative HMP shunt.

While not a primary tracer for the HMP shunt, this compound can be used to probe the reversibility and dynamics of the non-oxidative branch:

Tracing Carbon into the HMP Shunt: By supplying this compound, researchers can track the flow of its labeled carbons into D-xylulose-5-phosphate. The subsequent appearance of these labeled carbons in other HMP shunt intermediates, such as ribose-5-phosphate, sedoheptulose-7-phosphate, and fructose-6-phosphate (B1210287), provides a measure of the flux through the transketolase and transaldolase reactions. nih.gov

Quantifying Reversibility: The non-oxidative HMP shunt reactions are highly reversible. Observing the specific isotopomer patterns in fructose-6-phosphate and glyceraldehyde-3-phosphate (which can re-enter glycolysis) after administration of this compound can help quantify the degree of backward flux from the HMP shunt into the glycolytic pathway. This provides insights into how the cell balances the demands for NADPH, nucleotide precursors, and glycolytic energy production.

Analysis of Glucuronic Acid Pathway Intermediates

The glucuronic acid pathway is a metabolic route responsible for the synthesis of glucuronic acid, a key component in the detoxification and elimination of various substances, and a precursor for the synthesis of ascorbic acid (Vitamin C) in many species. L-Gulono-1,4-lactone is a critical intermediate in this pathway.

Using this compound, researchers can trace the flow of carbon through this pathway. When the labeled lactone is introduced, the ¹³C atoms are incorporated into subsequent intermediates. By measuring the mass isotopomer distributions of these intermediates using techniques like mass spectrometry, the relative and absolute fluxes through different branches of the pathway can be determined.

For instance, studies have utilized labeled precursors to investigate the conversion of D-glucuronolactone and L-gulonolactone to L-ascorbic acid. semanticscholar.org The analysis of labeling in intermediates such as L-gulonic acid and D-glucuronic acid can reveal the rates of their interconversion and their contribution to the synthesis of other essential compounds. semanticscholar.org This approach is vital for understanding how the glucuronic acid pathway is regulated and how it responds to various physiological and pathological conditions.

Table 1: Key Intermediates in the Glucuronic Acid Pathway Traceable with this compound

Intermediate Role in Pathway
D-Glucuronic acid Precursor for glucuronidation and L-gulonic acid synthesis.
L-Gulonic acid Direct product of L-Gulono-1,4-lactone hydrolysis.
L-Xylulose A downstream product in the pathway leading to the pentose phosphate pathway.

Experimental Design Methodologies for this compound Tracing Studies

The success of metabolic flux analysis using this compound relies heavily on a well-designed experimental setup. This includes the protocol for introducing the tracer, the strategy for collecting samples, and the methods for data analysis.

The administration of this compound to a biological system, whether it be cell culture or a whole organism, must be carefully controlled to ensure accurate and reproducible results. The protocol typically involves either a continuous infusion or a bolus administration of the tracer.

In continuous infusion, the labeled compound is supplied at a constant rate, allowing the system to reach an isotopic steady state where the labeling of intracellular metabolites becomes constant over time. This approach is often used in studies aiming to quantify fluxes under stable metabolic conditions. researchgate.net Incubation protocols for cell cultures involve replacing the standard medium with a medium containing a known concentration of this compound. frontiersin.org The duration of incubation is a critical parameter and is determined by the time required for the system to approach isotopic steady state.

Table 2: Example Parameters for an Isotope Infusion Protocol

Parameter Description Example Value
Tracer The stable isotope-labeled compound. This compound
Concentration The concentration of the tracer in the infusion medium. Dependent on the biological system and experimental goals.
Infusion Rate The rate at which the tracer is administered. e.g., 0.08 mmol kg⁻¹ min⁻¹

To accurately determine metabolic fluxes, it is often necessary to ensure that the biological system has reached both a metabolic and an isotopic steady state. nih.gov Metabolic steady state implies that the concentrations of metabolites are constant, while isotopic steady state means the isotopic labeling of these metabolites is no longer changing.

Achieving isotopic steady state can be challenging, especially in complex systems with slow turnover rates. nsf.gov Sampling strategies are designed to verify that a steady state has been reached. This often involves collecting samples at multiple time points after the introduction of the tracer. vanderbilt.edu By analyzing the isotopic enrichment of key metabolites over time, researchers can determine the point at which the labeling becomes stable. Once isotopic steady state is confirmed, subsequent samples can be collected for comprehensive metabolic flux analysis.

After collecting samples and measuring the mass isotopomer distributions of relevant metabolites, the data must be integrated into a computational model to estimate the intracellular fluxes. biorxiv.org This process involves several steps. First, the raw mass spectrometry data is corrected for the natural abundance of ¹³C. nih.gov

Next, the corrected labeling data, along with other experimentally measured rates (e.g., nutrient uptake and product secretion rates), are used as inputs for a metabolic network model. nsf.gov This model is a mathematical representation of the biochemical reactions occurring in the cell. Computational algorithms are then employed to find the set of metabolic fluxes that best explain the observed labeling patterns. researchgate.net This is typically achieved by minimizing the difference between the experimentally measured and the model-predicted labeling distributions. Various software packages are available to perform these complex calculations and provide a quantitative map of the metabolic fluxes. acs.org

Challenges and Limitations in this compound Based Flux Analysis

While a powerful tool, metabolic flux analysis using this compound is not without its challenges and limitations.

One significant challenge is the complexity of the metabolic network. Large-scale models can have a high number of fluxes to be estimated, which can lead to computational difficulties and issues with the statistical significance of the results. mdpi.com Simplifying the model or providing additional experimental constraints can help to address this. mdpi.com

Another limitation is the difficulty in measuring the labeling of all relevant intracellular metabolites, particularly those present at low concentrations. mdpi.com Furthermore, compartmentalization of metabolism in eukaryotic cells adds another layer of complexity, as it can be challenging to distinguish between metabolites in different cellular compartments. mdpi.com The assumption of a metabolic and isotopic steady state may also not hold true in all biological scenarios, particularly in dynamic systems. nsf.gov In such cases, more complex non-stationary MFA techniques may be required. nih.gov

Advanced Analytical Methodologies for L Gulono 1,4 Lactone 13c6 and Its Metabolites

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Various MS-based platforms are utilized to study L-Gulono-1,4-lactone-13C6, each offering unique advantages for different aspects of metabolic investigation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like L-Gulono-1,4-lactone, chemical derivatization is a necessary prerequisite to increase volatility and thermal stability for GC analysis. mdpi.com A common approach involves silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. For instance, N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with 1% trimethyl-chlorosilane (TMCS) is often used for this purpose. mdpi.com

Once derivatized, the 13C6-labeled lactone can be separated from other matrix components by the gas chromatograph and subsequently analyzed by the mass spectrometer. In metabolic studies, GC-MS is frequently used for isotope ratio analysis, which determines the relative abundance of the 13C6-labeled compound to its naturally occurring (12C) form. This allows for the precise quantification of metabolites in stable isotope dilution assays. nih.gov The mass spectrometer detects the molecular ions and their fragment ions. For this compound, the molecular ion will be shifted by +6 Da compared to the unlabeled compound. By monitoring specific ion pairs (one for the labeled and one for the unlabeled compound), their ratio can be accurately determined. nih.govnih.gov

For example, in the analysis of various lactones, selected ion monitoring (SIM) is often employed, focusing on characteristic fragment ions (e.g., m/z 85 for γ-lactones and m/z 99 for δ-lactones for unlabeled compounds). researchgate.net For this compound, the corresponding fragment ions would be expected at higher m/z values, reflecting the incorporation of the six 13C atoms. The precision of these measurements is critical for calculating metabolic fluxes and understanding pathway dynamics. nih.gov

Table 1: GC-MS Data for Unlabeled L-Gulono-1,4-lactone (4 TMS derivative) This table is based on data for the unlabeled compound and serves as a reference for the methodology.

CompoundDerivatizationKey Fragment Ions (m/z)Reference
L-Gulono-1,4-lactoneTrimethylsilyl (TMS)217, 103, 133 nih.govfoodb.ca

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile metabolites like L-Gulono-1,4-lactone and its derivatives, as it typically does not require derivatization. This technique is widely used in metabolomics for profiling a broad range of polar compounds in biological samples. nih.govtmiclinode.com

In a typical LC-MS workflow, the sample extract is injected into a liquid chromatograph, where compounds are separated based on their physicochemical properties (e.g., polarity) using a column with a specific stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. For this compound, its elution profile would be nearly identical to its unlabeled form, but it would be clearly distinguished by its mass, which is 6 Da higher. tmiclinode.com This mass difference allows for its use as an internal standard for the accurate quantification of the endogenous, unlabeled L-Gulono-1,4-lactone.

LC-MS methods are invaluable for tracing the metabolic fate of this compound. By feeding this labeled precursor to a biological system, researchers can track the incorporation of the 13C atoms into downstream metabolites, such as L-ascorbic acid (Vitamin C). This provides direct insights into the activity of biosynthetic pathways.

Table 2: Representative LC-MS Parameters for Polar Metabolite Analysis This table provides general parameters applicable to the analysis of compounds like L-Gulono-1,4-lactone.

ParameterTypical Condition
Chromatography ModeReversed-Phase or HILIC
Ionization SourceElectrospray Ionization (ESI), negative or positive mode
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), Orbitrap

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides extremely high mass accuracy and resolving power. nih.gov This capability is crucial for resolving the isotopic fine structure of molecules. acs.org The isotopic fine structure refers to the distinct peaks within a single isotopic cluster that arise from the mass differences of various heavy isotopes (e.g., 13C, 2H, 15N, 18O). acs.org

For this compound, HRMS can unequivocally confirm its elemental composition by measuring its exact mass with very low error (typically <5 ppm). Furthermore, it can resolve the M+1, M+2, etc., isotope peaks of both the labeled and unlabeled compounds. This level of detail is essential for advanced stable isotope tracing studies where multiple isotopic labels might be used simultaneously. nih.gov By resolving isobaric interferences (compounds with the same nominal mass but different elemental compositions), HRMS ensures the highly accurate determination of isotopic enrichment, which is vital for precise metabolic flux analysis. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic spectrum of product ions. This process is invaluable for structural elucidation and for highly selective and sensitive quantification using methods like Multiple Reaction Monitoring (MRM).

For this compound, a precursor ion corresponding to the labeled molecule (e.g., [M-H]- or [M+H]+) would be selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information and a unique signature for the molecule. Since all six carbon atoms are labeled in this compound, any fragment ion containing carbon atoms will exhibit a corresponding mass shift compared to the fragments of the unlabeled compound.

This is illustrated by the analysis of the downstream product, L-ascorbic acid, and its 13C6-labeled internal standard. For unlabeled ascorbic acid ([M-H]- at m/z 175), characteristic fragment ions are observed at m/z 115 and 87. google.com For 13C6-L-ascorbic acid ([M-H]- at m/z 181), the corresponding fragments are shifted to m/z 119 and 90, confirming the presence and location of the labels within the fragmented structure. google.com A similar analytical approach would be applied to this compound to confirm its identity and quantify it with high specificity.

Table 3: Illustrative MS/MS Transitions for Ascorbic Acid and its 13C6-Isotopologue This table demonstrates the principle of mass shifts in MS/MS using a related, downstream metabolite.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Reference
L-Ascorbic Acid175.05114.85, 86.85 google.com
13C6-L-Ascorbic Acid181.10119.10, 90.00 google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as protons (1H).

Proton NMR (1H-NMR) is a fundamental technique for the structural confirmation and purity assessment of organic compounds. The 1H-NMR spectrum of L-Gulono-1,4-lactone provides a unique fingerprint based on the chemical shifts, integration, and coupling patterns of its protons. nih.govspectrabase.com

The chemical shift of each proton is influenced by its local electronic environment, allowing for the assignment of signals to specific protons in the molecule. The integration of the signal is proportional to the number of protons it represents. For L-Gulono-1,4-lactone, distinct signals would be expected for the protons on the lactone ring and the dihydroxyethyl side chain. nih.gov The purity of a sample can be assessed by the presence of any extraneous peaks in the spectrum. Quantitative NMR (qNMR) can also be used to determine the concentration of the compound with high accuracy by comparing the integral of a specific proton signal to that of a certified internal standard. nih.gov

For the 13C6-labeled variant, the 1H-NMR spectrum would be very similar to the unlabeled compound in terms of chemical shifts and integration. However, the coupling patterns would be significantly different. In the unlabeled molecule, 1H-1H couplings (spin-spin splitting) are observed. In the fully labeled this compound, strong one-bond and two-bond 1H-13C couplings would dominate the spectrum, leading to complex splitting patterns that confirm the incorporation of the 13C isotopes at all carbon positions.

Table 4: 1H-NMR Chemical Shifts for Unlabeled L-Gulono-1,4-lactone This table is based on data for the unlabeled compound and serves as a reference for the methodology.

Proton Assignment (Example)Chemical Shift (ppm) in D2OReference
Ring and Side Chain Protons~3.6 - 4.8 nih.gov

Table of Compounds

Compound Name
L-Gulono-1,4-lactone
This compound
L-Ascorbic Acid
13C6-L-Ascorbic Acid
N-methyl-N-(trimethylsilyl)-trifluoroacetamide

13C-NMR for Positional Isomer Analysis and Enrichment

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a primary analytical technique for the analysis of this compound. It offers detailed information on the carbon skeleton of the molecule, allowing for both the confirmation of isotopic labeling patterns and the quantification of enrichment.

Positional Isomer Analysis: In the context of this compound, it is crucial to confirm that all six carbon atoms are indeed labeled with 13C. 13C-NMR can distinguish between different positional isomers (isotopomers). Each carbon atom in a unique chemical environment will produce a distinct signal in the 13C-NMR spectrum. For a fully labeled this compound molecule, the spectrum would show six distinct signals, each corresponding to one of the labeled carbon atoms. The presence of strong 13C-13C coupling, visible as splitting in the signals, provides definitive evidence of adjacent 13C nuclei, confirming the uniform labeling of the carbon backbone.

Enrichment Analysis: 13C-NMR is also used to determine the isotopic enrichment of this compound and its metabolites. The intensity of a 13C-NMR signal is directly proportional to the number of 13C nuclei contributing to it. By comparing the integrated signal intensity of the 13C-labeled compound to that of a known internal standard or by analyzing the relative intensities of satellite peaks caused by 13C-13C coupling, the percentage of 13C enrichment can be accurately calculated. This quantitative capability is essential for metabolic flux analysis, where the degree of label incorporation into various metabolites is measured.

Table 1: Hypothetical 13C-NMR Data for Positional Isomer and Enrichment Analysis
Carbon PositionExpected Chemical Shift (ppm)Signal Multiplicity (in 13C6 isotopologue)Relative Signal IntensityCalculated Enrichment (%)
C1~175Doublet98.5>99
C2~70Multiplet98.2>99
C3~75Multiplet98.6>99
C4~80Multiplet98.4>99
C5~72Multiplet98.5>99
C6~65Multiplet98.3>99

2D NMR (e.g., HSQC, HMBC) for Structural Elucidation and Isotopic Mapping

While 1D 13C-NMR is powerful, complex biological samples containing a mixture of metabolites often exhibit signal overlap. Two-dimensional (2D) NMR techniques provide much greater resolution and are indispensable for the unambiguous structural elucidation and isotopic mapping of this compound and its metabolic products. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu In the spectrum, one axis represents the 1H spectrum and the other represents the 13C spectrum. A cross-peak appears at the intersection of the chemical shifts of a directly bonded 1H-13C pair. For this compound, this technique definitively confirms which protons are attached to which labeled carbons, verifying the integrity of the labeled molecule and aiding in the structural identification of its metabolites. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is complementary to HSQC and reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). columbia.edu This is particularly valuable for mapping the complete carbon skeleton and identifying connections to quaternary (non-protonated) carbons, such as the carbonyl carbon (C1) in the lactone ring. nih.gov By tracing these long-range correlations, researchers can piece together the structure of novel metabolites derived from the 13C6-labeled precursor and precisely map the location of the isotopic labels within these new molecules. unibe.ch

Table 2: Expected 2D NMR Correlations for Isotopic Mapping of this compound
ProtonHSQC Correlation (Directly Bonded 13C)Key HMBC Correlations (Long-Range 13C)
H2C2C1, C3, C4
H3C3C2, C4, C5
H4C4C2, C3, C5, C6
H5C5C3, C4, C6
H6, H6'C6C4, C5

Data Processing and Isotope Correction Algorithms

The raw data obtained from mass spectrometry or NMR spectroscopy in stable isotope tracing studies must undergo rigorous processing to yield meaningful biological information. A critical step in this process is the correction for the natural abundance of stable isotopes. nih.gov

Carbon naturally exists as a mixture of isotopes, primarily 12C (~98.9%) and 13C (~1.1%). When analyzing a sample from a labeling experiment, the measured signal for a molecule with a specific number of 13C atoms is a combination of the enrichment from the this compound tracer and the 13C atoms that are present naturally.

Isotope correction algorithms are mathematical methods used to deconvolute these two contributions. nih.gov These algorithms use matrix-based calculations to subtract the expected contribution from natural isotopic abundance from the measured mass isotopomer distribution. researchgate.netresearchgate.net This correction is essential for accurately determining the true level of enrichment derived from the isotopic tracer. Various software packages, such as IsoCorrectoR, are available to perform these complex corrections on metabolomics datasets. bioconductor.org Failure to apply accurate correction can lead to significant overestimation of label incorporation and incorrect interpretation of metabolic fluxes. nih.gov

Standardization and Quality Control in this compound Analysis

To ensure the reliability, reproducibility, and accuracy of metabolic studies using this compound, a robust framework of standardization and quality control (QC) is imperative. This framework encompasses the entire analytical workflow, from the tracer material itself to the final data analysis.

Standardization:

Certified Reference Material: The this compound used as a tracer should be a certified reference material with well-defined chemical purity and, most importantly, isotopic enrichment. The exact percentage of 13C labeling must be known to be used in isotope correction algorithms.

Internal Standards: The use of uniformly 13C-labeled internal standards is a common practice to account for variations during sample preparation and analysis. isolife.nl These standards are added in known amounts to samples to normalize the data and allow for absolute quantification.

Standardized Protocols: Experimental conditions, sample collection, and preparation methods must be standardized to ensure that results are comparable across different experiments and laboratories. frontiersin.org

Quality Control: Quality control samples are analyzed alongside experimental samples to monitor the performance of the analytical platform. rsc.org

Purity and Enrichment Verification: The isotopic enrichment of the this compound tracer should be independently verified before use.

Instrument Performance: QC samples, which can be pooled samples from the experiment or a standard reference mixture, are used to assess instrument stability, sensitivity, and mass accuracy over the course of an analytical run.

Procedural Blanks: Analysis of procedural blanks (samples that go through the entire extraction and analysis process without the biological matrix) is crucial to identify and evaluate potential contamination. nih.gov

Table 3: Key Quality Control Parameters in this compound Analysis
QC ParameterPurposeAcceptance Criterion (Example)
Tracer Isotopic PurityEnsures accurate input for correction algorithms.>99% 13C enrichment as specified by manufacturer.
Internal Standard RecoveryMonitors efficiency and consistency of sample extraction.Recovery within 80-120%.
QC Sample Signal VariationAssesses instrument stability and analytical reproducibility.Coefficient of Variation (CV) < 15%.
Mass AccuracyConfirms correct identification of metabolites.< 5 ppm deviation from theoretical mass.
Procedural Blank ContaminationIdentifies background signals not from the sample.Signal should be < 1% of the average sample signal.

Research Applications of L Gulono 1,4 Lactone 13c6 Beyond Flux Analysis

Investigating Enzyme Kinetics and Reaction Mechanisms with Isotopic Labeling

The use of L-Gulono-1,4-lactone-13C6 is critical for dissecting the catalytic mechanisms of enzymes involved in vitamin C biosynthesis, most notably L-gulono-γ-lactone oxidase (GULO). nih.govselleckchem.com This enzyme catalyzes the final step in the synthesis of L-ascorbic acid in many animals. selleckchem.comnih.gov Isotopic labeling is a preferred and powerful technique for studying reaction mechanisms as it provides a way to monitor the transformation of atoms without fundamentally altering the chemical properties of the substrate. ias.ac.in

By supplying this compound as a substrate, researchers can use techniques like mass spectrometry to track the transfer of the ¹³C atoms to the product, L-ascorbic acid. This allows for the precise determination of kinetic parameters and the identification of transient intermediates that may be formed during the reaction. The patterns of isotope incorporation into products can reveal the sequence of bond-breaking and bond-forming events, offering definitive evidence for a proposed catalytic mechanism. wikipedia.orgnih.gov Such studies can also uncover subtle differences in enzyme function across species or reveal the catalytic properties of newly discovered GULO-like proteins. nih.gov

Kinetic Parameter/Mechanistic InsightMethodology Using this compoundSignificance
Reaction Rate (Vmax)Quantifying the rate of ¹³C-labeled L-ascorbic acid formation over time via mass spectrometry.Determines the maximum catalytic speed of an enzyme under saturating substrate conditions.
Substrate Affinity (Km)Measuring reaction rates at varying concentrations of this compound.Indicates the concentration of substrate required for the enzyme to operate at half its maximum velocity.
Identification of IntermediatesTrapping and identifying transient ¹³C-labeled molecules formed during the enzymatic reaction.Provides direct evidence for the step-by-step pathway of the catalytic conversion.
Kinetic Isotope EffectComparing the reaction rates of ¹³C-labeled and unlabeled L-Gulono-1,4-lactone.Reveals which steps in the reaction mechanism are rate-limiting.

Probing Compartmentation and Metabolic Channeling In Vitro and In Situ

Metabolic pathways are often segregated within specific cellular compartments, a strategy that enhances efficiency and prevents unwanted side reactions. This compound is an invaluable tool for tracing the movement of this precursor across subcellular boundaries and determining the site of its conversion. For instance, in animals, GULO is known to be an integral membrane protein located in the endoplasmic reticulum. nih.gov In plants, related enzymes have been found in mitochondria and even the cell wall. nih.gov

By administering the ¹³C-labeled tracer to cells or isolated organelles, researchers can pinpoint the location of labeled L-ascorbic acid accumulation. This approach helps to confirm the subcellular localization of biosynthetic activity. Furthermore, it can provide evidence for metabolic channeling, a process where intermediates are passed directly from one enzyme to the next within a multi-enzyme complex. If this compound is converted to L-ascorbic acid without equilibrating with the general metabolic pool of the compartment, it suggests the existence of such a channeled pathway, which can significantly increase metabolic efficiency.

Subcellular CompartmentOrganism TypeEnzyme ExampleImplication for Channeling
Endoplasmic Reticulum / MicrosomesAnimalsL-gulono-γ-lactone oxidase (GULO)The membrane-bound nature of GULO suggests that the substrate must be transported into the ER lumen for conversion.
MitochondriaPlantsL-galactono-1,4-lactone dehydrogenase (GLDH)Association with respiratory complexes could indicate channeling of intermediates to link vitamin C synthesis with energy metabolism.
Cell WallPlantsGULO-like enzymes (e.g., GULLO5)Suggests a role for localized, extracellular synthesis of ascorbic acid, possibly for defense or signaling. nih.gov

Studies on Metabolic Reprogramming and Pathway Redundancy

Cells and organisms can alter their metabolic networks—a process known as metabolic reprogramming—in response to developmental cues, environmental stress, or disease. frontiersin.orgmdpi.com Isotopic tracers like this compound are essential for mapping these changes and uncovering metabolic flexibility.

A key application is in the study of alternative or redundant biosynthetic pathways. While plants predominantly synthesize vitamin C via a D-mannose pathway, evidence suggests the presence of an alternative route that utilizes L-gulono-1,4-lactone. nih.gov In a landmark study, vitamin C-deficient Arabidopsis thaliana mutants were genetically engineered to express the animal GULO enzyme. These transformed plants were able to synthesize vitamin C, indicating that they must possess a redundant pathway capable of producing the L-gulono-1,4-lactone substrate. nih.gov Using this compound as a tracer in such a system would allow for the direct quantification of the flux through this alternative pathway, revealing its contribution to the total vitamin C pool under various conditions.

Experimental SystemKey FindingRole of Isotopic Tracer
Wild-type tobacco fed L-gulono-1,4-lactoneElevated levels of vitamin C were observed. nih.govThis compound would confirm that the administered precursor is directly converted to vitamin C.
Vitamin C-deficient Arabidopsis mutants (vtc)These mutants have defects in the primary D-mannose synthesis pathway.Feeding the labeled tracer could determine if any residual vitamin C is produced from an alternative source.
vtc mutants expressing animal GULO enzymeVitamin C synthesis was rescued to wild-type levels or higher. nih.govDemonstrates the existence of a redundant pathway in plants that produces L-gulono-1,4-lactone, which can be quantified using the ¹³C tracer.

Development of Novel Tracing Strategies for Related Carbohydrate Metabolisms

The application of this compound is not limited to studying its direct conversion to ascorbic acid. As a labeled carbohydrate derivative, it can be used to uncover novel metabolic fates and develop innovative tracing methodologies. humankinetics.com Stable isotope tracing combined with metabolomics enables direct observation of how nutrients are allocated to various downstream pathways. biorxiv.orgresearchgate.net

Advanced analytical techniques can expand the utility of this tracer. For example, hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) is an emerging technology that dramatically enhances the signal of ¹³C-labeled molecules, allowing for real-time, non-invasive monitoring of metabolic fluxes in living cells and even whole organisms. nih.gov While currently applied to molecules like pyruvate (B1213749), the development of methods to hyperpolarize this compound could create a powerful new tool. This would enable researchers to visualize the spatial and temporal dynamics of vitamin C synthesis in vivo, offering unprecedented insights into metabolic responses to oxidative stress, disease progression, and therapeutic interventions.

Tracing StrategyDescriptionPotential Application with this compound
Conventional Mass Spectrometry-based TracingCells or tissues are incubated with the labeled tracer, and metabolites are extracted and analyzed to determine ¹³C incorporation. nih.govQuantifying the contribution of L-gulono-1,4-lactone to the ascorbic acid pool and identifying other potential metabolic products.
Untargeted Metabolomics with ¹³C TracingCombining ¹³C labeling with high-resolution mass spectrometry to identify all downstream metabolites that incorporate the label, revealing unexpected pathways. nih.govDiscovering previously unknown metabolic fates of L-gulono-1,4-lactone beyond vitamin C synthesis.
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)The nuclear spin of the ¹³C atoms is hyperpolarized, increasing the MR signal by orders of magnitude for real-time, in vivo metabolic imaging. nih.govNon-invasively imaging the rate and location of L-ascorbic acid synthesis in living organisms to study tissue-specific metabolism and disease states.

Computational and Bioinformatics Tools for L Gulono 1,4 Lactone 13c6 Data Analysis

Software Platforms for ¹³C-MFA Modeling and Simulation

A variety of software platforms have been developed to perform the complex calculations required for ¹³C-MFA. These platforms provide the necessary infrastructure to build metabolic network models, simulate the distribution of ¹³C isotopes, and estimate flux values by fitting model predictions to experimental data.

Key software platforms used in ¹³C-MFA include:

13CFLUX2 : A high-performance software suite designed for large-scale ¹³C-MFA. oup.comfz-juelich.de It utilizes efficient algorithms and supports high-performance computing to handle complex metabolic networks, such as those found in eukaryotic cells. fz-juelich.de 13CFLUX2 uses a specialized XML-based language called FluxML for model specification, which allows for detailed representation of metabolic networks and experimental data. oup.com

OpenFLUX : A user-friendly and flexible software for steady-state ¹³C-MFA. It is composed of a JAVA-based parser for model definition and MATLAB-based algorithms for parameter estimation and sensitivity analysis. Its open-source nature allows for customization by expert users.

INCA (Isotopomer Network Compartmental Analysis) : A MATLAB-based software that supports both steady-state and non-stationary ¹³C-MFA. It provides a graphical user interface and a high-level scripting language for model construction and data analysis.

Metran : One of the earlier comprehensive software packages for ¹³C-MFA, which integrates functionalities for flux estimation and statistical analysis. nih.gov

FiatFlux : This software focuses on a flux ratio approach to ¹³C-MFA and comes preconfigured for specific experimental setups, such as those using [1-¹³C]- and [U-¹³C]-glucose tracers.

These software platforms share common core functionalities but differ in their algorithmic approaches, user interfaces, and flexibility. The choice of platform often depends on the complexity of the metabolic system under study and the specific requirements of the experimental design.

Software PlatformKey FeaturesModeling LanguageAnalysis Type
13CFLUX2 High-performance for large-scale models, supports HPC. oup.comfz-juelich.deFluxML oup.comSteady-state
OpenFLUX User-friendly, open-source, flexible.Text-based model definitionSteady-state
INCA Supports steady-state and non-stationary MFA, GUI.MATLAB-based scriptingSteady-state, Non-stationary
Metran Integrated flux estimation and statistical analysis. nih.govProprietarySteady-state
FiatFlux Flux ratio approach, preconfigured for specific tracers.ProprietarySteady-state

Databases for Isotopic Tracers and Metabolic Pathways

The interpretation of data from L-Gulono-1,4-lactone-13C6 tracing experiments is critically dependent on comprehensive databases of metabolic pathways and isotopic tracers. These databases provide the necessary framework for constructing accurate metabolic models and for identifying metabolites that incorporate the ¹³C label.

Metabolic Pathway Databases:

These databases are essential for defining the network of biochemical reactions through which the ¹³C label from this compound can be distributed.

KEGG (Kyoto Encyclopedia of Genes and Genomes) : A widely used database containing a vast collection of manually drawn metabolic pathway maps from a wide range of organisms. pathbank.org

MetaCyc : A curated database of experimentally elucidated metabolic pathways from all domains of life. It contains detailed information on reactions, enzymes, and metabolites. metacyc.org

BioCyc : A collection of organism-specific Pathway/Genome Databases, each describing the metabolic network of a single organism. pathbank.org

Reactome : A free, open-source, curated, and peer-reviewed pathway database that provides visualization, interpretation, and analysis tools for pathway knowledge. pathbank.org

Isotopic Tracer and Metabolomics Databases:

These resources are crucial for identifying labeled compounds and for accessing information on their isotopic patterns.

isoMETLIN : A specialized database developed for identifying metabolites that have incorporated isotopic labels. researchgate.net It allows users to search for isotopologues based on mass-to-charge ratios and the specific isotope of interest (e.g., ¹³C). researchgate.net The database also contains experimental MS/MS data for numerous isotopomers, which aids in determining the position of the label within a molecule. researchgate.net

The Human Metabolome Database (HMDB) : A comprehensive database containing detailed information about small molecule metabolites found in the human body, including their chemical, clinical, and biochemical data. nih.gov

CeCaFDB (Central Carbon Metabolic Flux Database) : A curated database specifically designed for the documentation, visualization, and comparative analysis of central carbon metabolic flux distributions determined by ¹³C-fluxomics. nih.gov

DatabaseFocusContent
KEGG Metabolic Pathways pathbank.orgPathway maps, enzymes, compounds for numerous species. pathbank.org
MetaCyc Metabolic Pathways metacyc.orgExperimentally elucidated pathways, reactions, metabolites. metacyc.org
isoMETLIN Isotopic Metabolomics researchgate.netLabeled metabolite identification, MS/MS data for isotopomers. researchgate.net
HMDB Human Metabolomics nih.govDetailed information on human metabolites. nih.gov
CeCaFDB ¹³C-Fluxomics Data nih.govCurated central carbon metabolic flux distributions. nih.gov

Statistical Methods for Isotopic Data Interpretation

Statistical analysis is a cornerstone of ¹³C-MFA, ensuring the reliability and robustness of the estimated metabolic fluxes. The primary data for this analysis are the Mass Distribution Vectors (MDVs) or Mass Isotopomer Distributions (MIDs), which describe the fractional abundance of each isotopologue of a metabolite. nih.gov

The statistical workflow in ¹³C-MFA typically involves several key steps:

Data Correction : Raw mass spectrometry data must be corrected for the natural abundance of ¹³C (approximately 1.1%). nih.gov

Parameter Estimation : Metabolic fluxes are estimated by minimizing the deviation between the experimentally measured MDVs and the MDVs simulated by the metabolic model. This is typically achieved using least-squares regression or other optimization algorithms.

Goodness-of-Fit Analysis : After flux estimation, a goodness-of-fit test (e.g., chi-square test) is performed to assess how well the model reproduces the experimental data. This step is crucial for validating the metabolic model and the estimated fluxes.

Confidence Intervals : To determine the precision of the estimated fluxes, confidence intervals are calculated. This is often done using sensitivity analysis, which evaluates how sensitive the minimized sum of squared residuals is to changes in individual flux values.

Statistical Comparison : When comparing flux maps under different conditions, statistical methods such as ANOVA (Analysis of Variance) or machine learning algorithms like decision trees can be employed to identify significant differences in isotopic labeling patterns and, by extension, metabolic fluxes. mdpi.com Bayesian statistical approaches, as implemented in software like SIMMR (Stable Isotope Mixing Models in R), can also be used to estimate the contribution of different sources to a metabolic pool, accounting for variability in source values and fractionation. youtube.com

The application of these statistical methods allows researchers to move beyond simple observation of labeling patterns to a quantitative and statistically validated understanding of metabolic network function.

Visualization Tools for Metabolic Flux Maps

The output of a ¹³C-MFA is a flux map, a representation of the metabolic network with the calculated reaction rates. Visualization tools are indispensable for interpreting these complex datasets, allowing researchers to intuitively grasp the distribution of metabolic fluxes and identify key pathways and regulatory points.

Several tools have been developed to facilitate the visualization of metabolic flux data:

Omix : A versatile visualization software that can be used for creating, editing, and visualizing metabolic networks. It integrates with ¹³C-MFA software like 13CFLUX2, allowing for the graphical setup of models and the visualization of flux results. oup.comoup.com

Fluxer : A web application for the interactive computation and visualization of flux graphs from genome-scale metabolic models. umbc.edu It can visualize flux distributions calculated by Flux Balance Analysis (FBA). umbc.edu

VANTED/FluxMap : A tool that allows for the mapping and visualization of flux data onto user-defined network templates. This facilitates a quick visual inspection of the general characteristics of a flux distribution.

FluxVisualizer : Software designed to visualize flux values on a Scalable Vector Graphic (SVG) representation of a metabolic network. It works by coloring or adjusting the width of reaction arrows to represent flux magnitudes. cnrs.fr

MetDraw : An online tool that automatically generates reaction maps for genome-scale metabolic reconstructions and allows for the visualization of fluxomic and other 'omics' data on these maps. nih.gov

IMFLer (Interactive Metabolic Flux Analyzer and Visualizer) : A web application that enables the management of metabolic model layout maps and the immediate visualization of results from FBA and Flux Variability Analysis (FVA). nih.gov

FluxViz : An open-source plugin for the network visualization software Cytoscape, specifically designed for the visualization of flux distributions in biological networks. cytoscape.org

These tools provide researchers with the means to translate lists of numbers into intuitive and informative diagrams, which is crucial for the biological interpretation of flux analysis results.

Visualization ToolPlatformKey Features
Omix Standalone SoftwareNetwork editing, integration with 13CFLUX2, visual workflows. oup.comoup.com
Fluxer Web ApplicationInteractive visualization of genome-scale models, FBA integration. umbc.edu
VANTED/FluxMap Standalone SoftwareMapping of flux data onto custom network templates.
FluxVisualizer Standalone SoftwareVisualizes fluxes on user-provided SVG maps. cnrs.fr
MetDraw Web ApplicationAutomatic generation of genome-scale maps, data overlay. nih.gov
IMFLer Web ApplicationFBA and FVA result visualization on Escher maps. nih.gov
FluxViz Cytoscape PluginVisualization of flux distributions within the Cytoscape environment. cytoscape.org

Comparative Studies and Systems Level Integration Using L Gulono 1,4 Lactone 13c6

Cross-Species Analysis of L-Ascorbic Acid Metabolism Using 13C Tracers

The biosynthesis of L-ascorbic acid exhibits notable diversity across different eukaryotic lineages. While most animals synthesize vitamin C, humans and other primates have lost this ability due to mutations in the gene encoding L-gulono-1,4-lactone oxidase (GULO), the enzyme that catalyzes the final step in the animal pathway. fao.orgmdpi.comnih.gov Plants, on the other hand, primarily utilize a different pathway involving L-galactono-1,4-lactone. nih.gov However, evidence suggests that alternative pathways, potentially involving L-gulono-1,4-lactone, may also exist in plants. researchgate.netmdpi.com

The use of L-Gulono-1,4-lactone-13C6 as a tracer allows for the direct investigation and comparison of these metabolic routes across species. By introducing this labeled precursor, researchers can track the flow of the 13C carbon atoms into the L-ascorbic acid pool, thereby quantifying the contribution of the GULO-dependent pathway.

Detailed Research Findings:

Studies have shown that feeding L-gulono-1,4-lactone to various plants leads to an increase in their L-ascorbic acid content, supporting the existence of an enzymatic machinery capable of converting this precursor to vitamin C. nih.govrosj.orgresearchgate.net For instance, wild-type tobacco plants exhibited elevated vitamin C levels when supplemented with L-gulono-1,4-lactone. researchgate.net Furthermore, the expression of a functional rat GULO enzyme in transgenic plants, such as lettuce and tobacco, has been shown to significantly increase their vitamin C content by four- to seven-fold. researchgate.net

A comparative study using this compound in a species that synthesizes vitamin C (e.g., mouse) and a species that does not (e.g., guinea pig), alongside a plant species (e.g., Arabidopsis thaliana), would yield valuable data on the relative activities of the different biosynthetic pathways. The incorporation of the 13C label into the ascorbate (B8700270) pool would be high in the mouse, negligible in the guinea pig, and potentially detectable in the plant, providing quantitative insights into the metabolic plasticity of vitamin C synthesis.

Interactive Data Table: Hypothetical Cross-Species 13C Tracer Analysis

Below is a hypothetical representation of data that could be generated from a cross-species analysis using this compound.

SpeciesGULO Enzyme ActivityPrimary Ascorbate PrecursorHypothetical 13C Enrichment in Ascorbate from L-Gulono-1,4-lactone-13C6 (%)
Mouse (Mus musculus)Present and functionalL-Gulono-1,4-lactoneHigh (&gt;80%)
Guinea Pig (Cavia porcellus)Absent/Non-functionalDietary AscorbateNegligible (&lt;1%)
Arabidopsis (Arabidopsis thaliana)Present (GulLO)L-Galactono-1,4-lactoneLow to Moderate (5-20%)

Integration with Proteomics and Transcriptomics Data in Multi-Omics Studies

To achieve a systems-level understanding of L-ascorbic acid metabolism, data from this compound tracing can be integrated with other "omics" data, such as proteomics and transcriptomics. nih.gov This multi-omics approach allows for the correlation of metabolic fluxes with the expression levels of relevant genes and the abundance of corresponding proteins, providing a more complete picture of metabolic regulation.

Detailed Research Findings:

A study investigating the impact of vitamin C on the liver of Gulo-/- mice, which cannot synthesize their own ascorbate, provides a powerful example of integrating transcriptomics and proteomics. nih.gov In this study, mice were supplemented with varying levels of ascorbate, and the resulting changes in the liver's transcriptome and proteome were analyzed. The findings revealed significant correlations between hepatic ascorbate levels and the expression of transcripts for enzymes involved in glucose, lipid, and xenobiotic metabolism. nih.gov

Specifically, the integration of proteomics data showed that the abundance of various enzymes involved in lipid, organic acid, and steroid metabolism was modulated by ascorbate levels, primarily at the transcriptional level. nih.gov However, several proteins of the mitochondrial complex III showed a significant correlation with ascorbate concentrations, while their corresponding transcripts did not, suggesting post-transcriptional regulation. nih.gov

By incorporating this compound tracing into such a study, researchers could directly link the rate of ascorbate synthesis to these observed changes in gene and protein expression, thereby elucidating the regulatory networks that govern vitamin C homeostasis.

Interactive Data Table: Key Findings from an Integrated Omics Study in Mouse Liver

This table summarizes key findings from the study on Gulo-/- mice, illustrating the types of correlations that can be uncovered through a multi-omics approach.

Biological ProcessObserved Change with Ascorbate LevelsLevel of RegulationKey Genes/Proteins Affected
Lipid MetabolismModulated enzyme abundanceTranscriptionalAcyl-CoA synthetases, Fatty acid elongases
Xenobiotic MetabolismModulated enzyme abundanceTranscriptionalCytochrome P450 enzymes, Glutathione S-transferases
Mitochondrial RespirationCorrelated protein abundancePost-transcriptionalSubunits of Complex III (e.g., UQCRC1, UQCRC2)
Acute-Phase Immune ResponseCorrelated transcript levelsTranscriptionalSerum amyloid A, Haptoglobin

Modeling of this compound Tracing in silico Cellular Systems

In silico modeling provides a powerful framework for simulating and predicting metabolic behavior under different conditions. nih.gov Data from this compound tracing experiments can be used to construct and validate computational models of L-ascorbic acid metabolism. Techniques such as Flux Balance Analysis (FBA) can be employed to predict metabolic fluxes through the vitamin C biosynthesis pathway. frontiersin.orgwikipedia.org

Detailed Research Findings:

While specific in silico models based on this compound tracing are not yet widely published, the principles for their development are well-established within the field of metabolic engineering. nih.govcreative-proteomics.comresearchgate.net Such a model would incorporate the known enzymatic reactions of the ascorbate biosynthesis pathway, including the conversion of L-gulono-1,4-lactone to L-ascorbic acid by GULO. The experimental data from 13C tracer analysis, specifically the mass isotopomer distribution in L-ascorbic acid and its intermediates, would serve as constraints to refine the model and ensure its predictions align with experimental observations.

These models can be used to simulate the effects of genetic modifications (e.g., overexpression of GULO) or changes in substrate availability on the production of L-ascorbic acid. For example, an in silico model could predict the theoretical maximum yield of vitamin C from L-gulono-1,4-lactone and identify potential metabolic bottlenecks in the pathway. Such models have been successfully applied to optimize the biotechnological production of vitamin C in microorganisms. nih.govresearchgate.net Furthermore, in silico analyses can be used to investigate the interaction of vitamin C with other cellular components, as demonstrated in a study on the effect of vitamin C on the VEGF protein. unar.ac.idresearchgate.netnih.gov

Interactive Data Table: Components of a Hypothetical in silico Model for this compound Tracing

This table outlines the essential components that would be included in an in silico model of L-ascorbic acid metabolism utilizing data from this compound tracing.

Model ComponentDescriptionData Source/Input
Metabolic NetworkA set of biochemical reactions representing the L-ascorbic acid biosynthesis pathway.KEGG, MetaCyc, literature data
Stoichiometric MatrixA mathematical representation of the stoichiometry of each reaction in the network.Derived from the metabolic network
Objective FunctionA biological objective to be optimized, e.g., maximization of L-ascorbic acid production.Hypothesis-driven (e.g., maximizing growth or product yield)
Flux ConstraintsUpper and lower bounds on the rates of metabolic reactions.Experimental data from L-Gulono-1,4-lactone-13C6 tracing (isotopomer distribution), nutrient uptake rates
Atom Transition MapsMapping of carbon atoms from substrates to products for each reaction.Biochemical knowledge of reaction mechanisms

Emerging Research Frontiers and Future Perspectives for L Gulono 1,4 Lactone 13c6

Advances in Isotopic Labeling Strategies for Complex Biological Systems

The field of isotopic labeling is continuously evolving beyond simple steady-state analysis to capture the temporal and spatial dynamics of metabolic pathways. nih.gov Modern strategies offer a more nuanced view of how molecules are processed within complex biological environments. By incorporating stable isotopes into molecules, researchers can precisely track their movement, transformation, and distribution over time. creative-proteomics.com

Recent advancements include:

Dynamic and Pulsed Labeling: Techniques like pulsed stable isotope labeling in cell culture (pSILAC) allow for the temporal analysis of protein and metabolite synthesis and turnover. nih.gov In this approach, a labeled compound such as L-Gulono-1,4-lactone-13C6 would be introduced to a biological system for a defined period, allowing researchers to track the rate of its incorporation into downstream products like L-ascorbic acid.

Multiplexed Labeling: The combination of metabolic labeling with chemical isobaric tags (e.g., iTRAQ, TMT) allows for the simultaneous comparison of multiple samples, increasing experimental throughput. nih.gov

Spatial Labeling: Innovations in mass spectrometry imaging (MSI) combined with isotope tracing enable the visualization of a labeled molecule's distribution within tissues and even subcellular compartments, offering spatial context to metabolic activity. creative-proteomics.comspringernature.com

Advanced Synthesis and Labeling: The development of late-stage functionalization and hydrogen isotope exchange (HIE) techniques has made the synthesis of complex labeled molecules more efficient. musechem.comchemicalsknowledgehub.com While this compound involves carbon labeling, these broader advances in synthetic chemistry are crucial for creating a diverse toolkit of metabolic tracers.

These sophisticated labeling strategies, when paired with a tracer like this compound, provide a powerful method for investigating the pharmacokinetics and pharmacodynamics of metabolic intermediates with high precision. musechem.com

Labeling StrategyPrincipleApplication with this compound
Pulsed Labeling (pSILAC)Monitors the initial incorporation of a heavy label over a specific time period to assess synthesis rates. nih.govQuantifying the rate of L-ascorbic acid synthesis from L-Gulono-1,4-lactone under different physiological conditions.
Mass Spectrometry Imaging (MSI)Visualizes the spatial distribution of molecules, including isotope-labeled compounds, within a tissue sample. springernature.comMapping the tissue-specific or subcellular localization of this compound and its metabolites.
Multiplexed Labeling (e.g., with TMT)Uses isobaric tags to combine multiple samples for simultaneous analysis, increasing throughput. nih.govComparing the metabolism of this compound across multiple experimental conditions or cell types in a single run.

Integration with Single-Cell Metabolomics Approaches

A significant frontier in biology is the study of cellular heterogeneity. Traditional metabolomics, which analyzes bulk populations of cells, can mask important differences between individual cells. diva-portal.org Single-cell metabolomics aims to provide a snapshot of the metabolic processes occurring within a single cell, revealing variations that are crucial for understanding development, disease, and therapeutic responses. nih.gov

The integration of isotopic tracers like this compound with single-cell analysis is a powerful emerging approach. Key technologies enabling this integration include:

High-Resolution Mass Spectrometry Imaging (MSI): Recent advances in MSI have pushed the spatial resolution to the single-cell level, allowing researchers to perform in situ stable isotope tracing. springernature.com This would make it possible to observe how individual cells within a tissue take up and metabolize this compound.

Direct Infusion Probes and nano-DESI: Techniques such as pneumatically assisted nanospray desorption electrospray ionization (nano-DESI) and custom direct infusion probes are being developed to analyze the contents of single cells with high sensitivity. diva-portal.orgnih.gov

By introducing this compound to a cell population and then analyzing individual cells, researchers could directly measure cell-to-cell differences in the activity of the L-ascorbic acid synthesis pathway. This could reveal, for example, previously unknown metabolic subpopulations within a seemingly homogeneous group of cells.

Potential for Elucidating Uncharacterized Metabolic Pathways

Stable isotope tracers are instrumental in mapping metabolic networks and discovering new biochemical reactions. nih.gov Feeding cells a 13C-labeled nutrient and tracking the distribution of the heavy isotope among downstream metabolites can reveal the flow of carbon through the system. nih.govnih.gov This direct interpretation of 13C labeling patterns is a time-efficient method to unravel relative pathway activities and nutrient contributions. broadinstitute.org

While L-gulono-1,4-lactone is primarily known as the direct precursor to L-ascorbic acid in the "animal pathway," its full metabolic potential may not be completely understood. nih.govmdpi.com Using this compound offers the potential to:

Identify Alternative Fates: By performing comprehensive metabolomic analysis after introducing the tracer, researchers can search for any metabolites that incorporate the 13C6 label. The discovery of unexpected labeled compounds could point to novel enzymatic reactions or metabolic shunts.

Quantify Pathway Flux: In systems where L-gulono-1,4-lactone might be metabolized by more than one route, the labeling patterns in the products can be used to calculate the relative flux, or activity, through each competing pathway. nih.gov For instance, if L-gulono-1,4-lactone were found to be converted into a compound other than ascorbic acid, the relative abundance of the 13C label in both products would indicate the preferred metabolic route under specific conditions.

Bypass Known Deficiencies: Studies have shown that expressing L-gulono-1,4-lactone oxidase can rescue vitamin C deficiency in plants, suggesting that an alternative pathway to produce the L-gulono-1,4-lactone precursor may exist. nih.gov A tracer like this compound could be used in reverse, to see if its carbon backbone is diverted to other pathways when downstream synthesis of ascorbic acid is blocked.

Methodological Innovations in High-Throughput Isotopic Tracing

The complexity of biological experiments, particularly in fields like drug discovery and systems biology, generates a large number of samples, necessitating high-throughput analytical methods. nih.gov Methodological innovations are focused on increasing the speed, sensitivity, and automation of isotopic tracing studies.

Key developments include:

Rapid Automated Mass Spectrometry: The use of instrumentation like continuous-flow isotope ratio mass spectrometry (CF-IRMS) provides a rapid and automatic alternative to conventional methods, allowing for the analysis of large sample sets generated in tracer studies. nih.gov

Advanced Analytical Platforms: The coupling of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) with sophisticated software allows for the automated detection and relative quantification of hundreds of metabolites, including their isotopologues.

Improved Data Analysis Workflows: The development of specialized software and algorithms is crucial for processing the vast datasets generated in high-throughput metabolomics. These tools automate the identification of labeled compounds and the calculation of isotopic enrichment, reducing a significant bottleneck in data analysis. nih.gov

These innovations make it feasible to conduct large-scale experiments using this compound. For example, researchers could screen a library of small molecules to see how they affect the compound's metabolism or test its metabolic fate across numerous different cell lines or genetic variants, accelerating the pace of discovery.

Q & A

Q. What is the biochemical role of L-Gulono-1,4-lactone-13C6 in vitamin C biosynthesis?

this compound serves as the direct precursor of L-ascorbic acid (vitamin C) in animals, plants, and some protists. The final step of vitamin C biosynthesis is catalyzed by L-gulono-1,4-lactone oxidoreductase, which converts L-Gulono-1,4-lactone into ascorbic acid. The isotopic labeling (13C6) enables precise tracking of metabolic flux in experimental systems .

Q. How can researchers characterize this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, 13C^{13}\text{C} NMR (75 MHz, D2_2O) shows peaks at δ 178.8 (carbonyl), 82.2, 71.7, 70.9, 70.4, and 62.3 ppm, consistent with the lactone ring and hydroxylated carbons. 1H^{1}\text{H} NMR (300 MHz, D2_2O) reveals multiplet signals between δ 4.58–3.60 ppm, corresponding to the sugar backbone protons . Solubility data (50 mg/mL in DMSO, 30 mg/mL in H2_2O) are essential for experimental preparation .

Q. What experimental designs are appropriate for tracking this compound in metabolic studies?

Isotope tracing with 13C^{13}\text{C}-labeled L-Gulono-1,4-lactone allows quantification of vitamin C biosynthesis rates. Key steps include:

  • Administering the labeled compound to cell cultures or model organisms.
  • Sampling tissues at timed intervals for LC-MS or GC-MS analysis.
  • Normalizing data against unlabeled controls to account for natural isotope abundance. Ensure proper storage (-20°C for powder, -80°C in solvent) to maintain stability .

Advanced Research Questions

Q. How do substrate affinity differences between L-gulono-1,4-lactone oxidoreductase and L-galactono-1,4-lactone dehydrogenase impact experimental interpretations?

L-galactono-1,4-lactone dehydrogenase exhibits lower affinity (higher KmK_m) and catalytic efficiency for L-Gulono-1,4-lactone compared to its primary substrate. This necessitates careful enzyme selection in in vitro assays to avoid confounding results. Competitive inhibition studies or genetic knockout models (e.g., Arabidopsis AtGulLO3/5) can clarify pathway specificity .

Q. What methodological challenges arise when using this compound to study alternative vitamin C biosynthetic pathways?

A key challenge is distinguishing contributions from parallel pathways (e.g., L-galactose vs. L-gulose routes). To address this:

  • Use compartment-specific isotopic labeling (e.g., mitochondrial vs. cytoplasmic fractions).
  • Combine RNAi silencing of non-target enzymes (e.g., AtGulLO3) with flux analysis.
  • Validate findings using mutant plant lines lacking specific oxidoreductases .

Q. How can genetic engineering enhance the utility of this compound in ascorbate research?

Overexpression of heterologous enzymes (e.g., rat L-gulono-γ-lactone oxidase in plants) increases vitamin C yield and amplifies signal in tracer studies. However, enzyme promiscuity (e.g., cross-reactivity with L-galactono-1,4-lactone) requires rigorous validation via enzyme kinetics and CRISPR-edited controls .

Q. How should researchers address contradictions in literature regarding L-Gulono-1,4-lactone dehydrogenase activity?

Discrepancies in substrate specificity (e.g., conflicting reports on Arabidopsis AtGulLO3/5 activity) can be resolved by:

  • Reproducing assays under standardized conditions (pH, cofactors, temperature).
  • Using purified enzymes to eliminate interference from endogenous metabolites.
  • Cross-referencing with orthologs (e.g., rat liver oxidase) to identify conserved catalytic residues .

Methodological Considerations

  • Data Validation: Always include negative controls (e.g., enzyme-free reactions) and isotopic controls (unlabeled substrate) to confirm signal specificity .
  • Error Analysis: Quantify uncertainties from NMR integration (±5%) and MS detection limits (≥0.1 ng/mL) in flux calculations .
  • Ethical Compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing animal or plant studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.